![molecular formula C21H20ClN3O2S B2844800 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-77-9](/img/structure/B2844800.png)
4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide
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Description
4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide is a chemical compound that has shown great potential in scientific research. This compound is a thiazole derivative and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Synthesis and Evaluation of Thiazolidinone Derivatives
A novel series of 4-thiazolidinone derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. These compounds demonstrated significant activities, with specific derivatives highlighted for their potent antimicrobial and anticancer effects. The study also incorporated QSAR studies to elucidate the relationship between molecular structure and biological activity (Deep et al., 2016).
Corrosion Inhibition
Benzothiazole Derivatives as Corrosion Inhibitors
Benzothiazole derivatives were synthesized and shown to effectively inhibit steel corrosion in acidic solutions. These inhibitors exhibit high efficiency and stability, providing a promising approach for corrosion protection. The study further explored the relationship between molecular structure and inhibition efficiency through electrochemical analyses and quantum chemical calculations (Hu et al., 2016).
Synthesis of Heterocyclic Compounds
Synthesis of Pyrazolo[4,3-d]Isoxazoles
The reaction of substituted 4-benzoyl-5-hydroxypyrazoles with phosphorus oxychloride led to novel 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, expanding the library of heterocyclic compounds with potential biological activities (Holzer & Hahn, 2003).
Ligands for Receptors
Chromone–Thiazole Hybrids as Adenosine Receptor Ligands
A new series of chromone–thiazole hybrids were designed and synthesized as potential ligands for human adenosine receptors. These compounds could play a crucial role in developing new therapeutic agents targeting adenosine receptors (Cagide et al., 2015).
properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQBTJTFGAFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide |
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